molecular formula C18H16N4O5S B4197804 methyl 2-(2-(6-carbamoyl-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate

methyl 2-(2-(6-carbamoyl-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate

Cat. No.: B4197804
M. Wt: 400.4 g/mol
InChI Key: IDOCJLVDJDKGBA-UHFFFAOYSA-N
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Description

Methyl 2-({[6-(aminocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thieno[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-(6-carbamoyl-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate typically involves multi-step organic reactions. One common approach is the condensation of a thieno[2,3-d]pyrimidine derivative with an appropriate benzoate ester. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[6-(aminocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-({[6-(aminocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of methyl 2-(2-(6-carbamoyl-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures, such as thieno[2,3-d]pyrimidine derivatives, share some biological activities and applications.

    Benzoate Esters: Other benzoate esters with different substituents may exhibit similar chemical reactivity and applications.

Uniqueness

Methyl 2-({[6-(aminocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[[2-(6-carbamoyl-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5S/c1-9-13-16(28-14(9)15(19)24)20-8-22(17(13)25)7-12(23)21-11-6-4-3-5-10(11)18(26)27-2/h3-6,8H,7H2,1-2H3,(H2,19,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOCJLVDJDKGBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3C(=O)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-(2-(6-carbamoyl-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate
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methyl 2-(2-(6-carbamoyl-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate
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methyl 2-(2-(6-carbamoyl-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate
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methyl 2-(2-(6-carbamoyl-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate
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methyl 2-(2-(6-carbamoyl-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate
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methyl 2-(2-(6-carbamoyl-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate

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